molecular formula C6H8N2O B035309 (2-Aminopyridin-4-yl)methanol CAS No. 105250-17-7

(2-Aminopyridin-4-yl)methanol

Cat. No. B035309
CAS RN: 105250-17-7
M. Wt: 124.14 g/mol
InChI Key: ZRJJXXDQIQFZBW-UHFFFAOYSA-N
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Description

“(2-Aminopyridin-4-yl)methanol” is a chemical compound that is part of the Acros Organics product portfolio . It is also known as “2-Amino-4-(hydroxymethyl)pyridine” and has a molecular formula of C6H8N2O .


Molecular Structure Analysis

The molecular structure of “(2-Aminopyridin-4-yl)methanol” is represented by the SMILES string Nc1cc(CO)ccn1 . The molecular weight of the compound is 124.14 .


Physical And Chemical Properties Analysis

“(2-Aminopyridin-4-yl)methanol” is a solid substance with a melting point of 80-84 °C .

Scientific Research Applications

Synthesis of Bicyclic Imidazo[1,2-a]pyridine

“(2-Aminopyridin-4-yl)methanol” is widely used in the construction of the bicyclic imidazo[1,2-a]pyridine structure . This structure is a common pharmacophore, a molecular framework that carries the features responsible for a drug’s biological activity .

Production of 2-Aminopyridines

Various methods of producing popular 2-aminopyridines involve the use of "(2-Aminopyridin-4-yl)methanol" . These methods are essential in the field of organic chemistry for the synthesis of complex molecules .

Development of New Synthesis Methods

New methods for the preparation of “(2-Aminopyridin-4-yl)methanol” have been developed, which overcome the drawbacks of previous methods such as their multistage character and low efficiency .

Protein Kinase Inhibition

Derivatives of “(2-Aminopyridin-4-yl)methanol” have been synthesized and evaluated for their protein kinase inhibitory potency . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups, and they play a key role in a wide range of cellular processes .

Drug Discovery and Development

The planar pyrido[3,4-g]quinazoline tricyclic system, which can be synthesized using “(2-Aminopyridin-4-yl)methanol”, is crucial for maintaining protein kinase inhibitory potency . This finding is significant in the field of drug discovery and development .

Study of Molecular Shape in Drug Design

The study of “(2-Aminopyridin-4-yl)methanol” and its derivatives contributes to the understanding of the importance of molecular shape in drug design . The planarity of the pyrido[3,4-g]quinazoline system, for instance, was found to be essential for its protein kinase inhibitory activity .

Safety and Hazards

“(2-Aminopyridin-4-yl)methanol” is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Related compounds have been identified as potential inhibitors of protein kinases , suggesting that (2-Aminopyridin-4-yl)methanol may interact with similar targets. Protein kinases play a crucial role in cellular processes such as cell growth, differentiation, and apoptosis.

Mode of Action

It is known that the compound’s planar structure is essential for its inhibitory potency on protein kinases . This suggests that the compound may interact with its targets through a mechanism that involves planar molecular structures.

properties

IUPAC Name

(2-aminopyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-6-3-5(4-9)1-2-8-6/h1-3,9H,4H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJJXXDQIQFZBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363945
Record name (2-Aminopyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Aminopyridin-4-yl)methanol

CAS RN

105250-17-7
Record name (2-Aminopyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Aminopyrid-4-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Amino-isonicotinic acid methyl ester (6.0 g, 39.4 mmol) was dissolved in 80 mL anhydrous THF in a flame dried round bottom flask under nitrogen gas. The solution was cooled to −45° C. and LAH (39.4 mL, 1M in THF) was added slowly. The reaction was allowed to warm to 0° C. and was quenched by the addition of 15 mL of 1M NaOH (aq). The solution was filtered and the solid was washed with THF. The filtrate was concentrated to afford the pure product. 1H NMR (DMSO-d6) δ 7.79 (d, 1H, J=5.2 Hz), 6.41 (s, 1H), 6.38 (d, 1H, J=5.9 Hz), 5.79 (bs, 2H), 5.19 (t, 2H, J=5.7), 4.35 (d, 2H, J=5.6 Hz).
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the research paper titled "New method for preparation of (2-Aminopyridin-4-yl)methanol"?

A1: While the provided abstract [] does not delve into the specific applications of (2-Aminopyridin-4-yl)methanol, it focuses on a novel method for its synthesis. This suggests the compound holds potential value in various fields, prompting research into more efficient and cost-effective production methods. The development of new synthetic routes for important chemical building blocks like (2-Aminopyridin-4-yl)methanol is crucial for advancing research and potential applications in areas such as pharmaceuticals, materials science, or catalysis.

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